molecular formula C9H11BClNO4 B12418684 [(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride

[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride

Cat. No.: B12418684
M. Wt: 243.45 g/mol
InChI Key: FYHCZFHPLJMBAX-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride is a complex organic compound that features a unique structure incorporating both boron and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxaborole core, which is achieved by reacting sesamol with boronic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The pathways involved often include the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Properties

Molecular Formula

C9H11BClNO4

Molecular Weight

243.45 g/mol

IUPAC Name

[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H10BNO4.ClH/c11-3-7-5-1-2-6-9(14-4-13-6)8(5)10(12)15-7;/h1-2,7,12H,3-4,11H2;1H/t7-;/m1./s1

InChI Key

FYHCZFHPLJMBAX-OGFXRTJISA-N

Isomeric SMILES

B1(C2=C(C=CC3=C2OCO3)[C@H](O1)CN)O.Cl

Canonical SMILES

B1(C2=C(C=CC3=C2OCO3)C(O1)CN)O.Cl

Origin of Product

United States

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